2-(Dodecylsulfinyl)ethanol
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Overview
Description
2-(Dodecylsulfinyl)ethanol is an organic compound with the chemical formula C14H30O2S and a molecular weight of 262.45 g/mol . It is also known by its systematic name, Ethanol, 2-(dodecylsulfinyl)- . This compound is characterized by the presence of a sulfinyl group attached to a dodecyl chain and an ethanol moiety. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfinyl)ethanol typically involves the oxidation of dodecyl sulfide to dodecyl sulfoxide, followed by the reaction with ethylene oxide to introduce the ethanol moiety . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids for the oxidation step, and the reaction with ethylene oxide is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced oxidation techniques can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfinyl)ethanol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Formation of dodecyl sulfone.
Reduction: Formation of dodecyl sulfide.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2-(Dodecylsulfinyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfinyl)ethanol is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs . Additionally, the sulfinyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dodecyl Sulfide: Lacks the ethanol moiety and has different chemical properties.
Dodecyl Sulfone: Contains a sulfone group instead of a sulfinyl group, leading to different reactivity and applications.
2-(Dodecylthio)ethanol: Contains a sulfide group instead of a sulfinyl group, affecting its chemical behavior
Uniqueness
2-(Dodecylsulfinyl)ethanol is unique due to the presence of both a sulfinyl group and an ethanol moiety. This combination imparts distinct surfactant properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Biological Activity
2-(Dodecylsulfinyl)ethanol is a sulfinyl compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C14H30O2S
- Molecular Weight : 270.47 g/mol
- CAS Number : 20413-40-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, potentially influencing cellular pathways involved in inflammation, apoptosis, and cellular signaling. The sulfinyl group is known to enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which may alter their function and lead to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that alkyl sulfinyl compounds can inhibit the growth of various pathogens. The specific antimicrobial efficacy of this compound has yet to be extensively documented, but its structural analogs suggest potential effectiveness against bacteria and fungi.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfinyl compounds are well-documented. Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation. These effects could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Structural Analog : A study on a structurally similar sulfinyl compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, leading to G2/M phase arrest and apoptosis through caspase activation. This suggests that this compound may exhibit comparable effects in cancer models.
- Inflammation Model : In an in vivo model of inflammation, a related compound was shown to decrease levels of TNF-α and IL-6 in serum, indicating reduced systemic inflammation. This finding supports the hypothesis that this compound could possess similar anti-inflammatory properties.
Data Table: Biological Activity Comparison
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (Cancer Cells) |
---|---|---|---|
This compound | Potential (needs study) | Potential (analog studies support) | Potential (analog studies support) |
Similar Sulfinyl Compound | Yes | Yes | Yes |
Research Findings
Recent investigations into sulfinyl compounds have highlighted their potential as therapeutic agents across various domains:
- Antiviral Properties : Some iminosugars have shown antiviral activity by inhibiting glycosidases involved in viral replication. Although not directly studied for this compound, this mechanism could be relevant given the structural similarities.
- Neuroprotective Effects : Certain sulfonic and sulfinic compounds have demonstrated neuroprotective effects in models of neurodegeneration. Future research may explore these avenues for this compound.
Properties
CAS No. |
20413-40-5 |
---|---|
Molecular Formula |
C14H30O2S |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
2-dodecylsulfinylethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17(16)14-12-15/h15H,2-14H2,1H3 |
InChI Key |
MFWFLYVQFMEYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
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